Comparison of Predicted ADMET Properties: Lipophilicity and Absorption
In silico ADMET predictions for the target compound indicate a specific lipophilicity profile that contrasts with the broader 8-(trifluoromethyl)quinoline scaffold, influencing its suitability as a lead-like intermediate. The compound 8-(trifluoromethyl)quinolin-3-ylcarbamate is predicted to have a logP of 3.37 and an estimated human intestinal absorption (HIA) of 98.12% [1]. In comparison, the base scaffold 8-(trifluoromethyl)quinoline (without the 3-carbamate) has a lower molecular weight and is expected to be less lipophilic, which would alter its distribution profile and potential off-target interactions .
| Evidence Dimension | Predicted Lipophilicity (cLogP) and Human Intestinal Absorption (HIA) |
|---|---|
| Target Compound Data | cLogP = 3.37; HIA = 98.12% |
| Comparator Or Baseline | 8-(trifluoromethyl)quinoline (CAS 317-57-7): No direct cLogP value reported; expected lower lipophilicity based on lower molecular weight (197.16 vs. 312.29 g/mol) and lack of carbamate moiety. |
| Quantified Difference | Target compound is more lipophilic than the unsubstituted 8-(trifluoromethyl)quinoline core due to the addition of the bulky, lipophilic Boc group. |
| Conditions | In silico ADMET prediction models for compound 146476703 (target compound) vs. known physical properties of 8-(trifluoromethyl)quinoline . |
Why This Matters
The specific lipophilicity and high predicted absorption profile of CAS 1447607-03-5 are critical for designing drug candidates with favorable oral bioavailability, a parameter not shared by simpler 8-CF3-quinoline building blocks.
- [1] Nature Precedings. (2023). Table 7 Predicted ADMET property of compound 146476703. View Source
